Methanidylbenzene;palladium(2+);triphenylphosphane;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This compound may be prepared by treating palladium (II) chloride with triphenylphosphine . Upon reduction with hydrazine in the presence of excess triphenylphosphine, the complex is a precursor to tetrakis (triphenylphosphine)palladium .Molecular Structure Analysis
The complex is composed of palladium and triphenylphosphine. It has the chemical formula PdCl2 (PPh3)2 and is often used as a catalyst in organic synthesis .Chemical Reactions Analysis
The complex is used as a pre-catalyst for a variety of coupling reactions . One of its primary applications is in carbon-carbon cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions .Physical And Chemical Properties Analysis
This complex is a colorless or white solid that is insoluble in water but soluble in organic solvents . It is stable up to 230°C, and its structure consists of a central palladium atom surrounded by two phosphorus atoms from the triphenylphosphine ligand and two chloride ions .Scientific Research Applications
Palladium-Catalyzed Telomerization
Room-temperature ionic liquids are utilized as cosolvents in the palladium-catalyzed telomerization of butadiene with methanol, employing palladium(II) acetate and triphenylphosphine or sodium diphenylphosphinobenzene-3-sulfonate as catalysts. This process leads to the formation of methoxyoctadiene products, demonstrating the palladium complex's role in facilitating carbon-carbon bond formation in an environmentally benign solvent system. The ability to recycle the catalyst with little loss of activity highlights the efficiency and sustainability of this approach (Magna et al., 2003).
Reductive Carbonylation
The palladium-phenanthroline catalyst system is studied for the reductive carbonylation of nitrobenzene in methanol, yielding methyl N-phenylcarbamate along with minor products. This research emphasizes the fine balance between ligand properties and the reaction outcome, showcasing the palladium complex's role in the activation and transformation of nitro compounds to valuable carbamate esters (Wehman et al., 1995).
Cross-Coupling Reactions
Palladium complexes catalyze the coupling of tetraorganotin compounds with aryl and benzyl halides, with benzylchlorobis(triphenylphosphine)palladium(II) identified as the catalyst of choice. This method tolerates various functional groups and generally yields high amounts of cross-coupled products, illustrating the palladium complex's utility in forming C-C bonds across a range of substrates (Milstein & Stille, 1979).
Polyphosphazene Palladium(II) Complexes
The study of palladium(II) complexes with polyphosphazene highlights the unique interactions between palladium chloride and polymeric materials. These complexes demonstrate enhanced thermomechanical properties and suggest potential applications in materials science, particularly in modifying polymers for specific mechanical and thermal characteristics (Das et al., 1997).
Catalytic Synthesis of Methyl Propionate
Ferrocenylmethylphosphanes ligands are applied in the palladium-catalyzed synthesis of methyl propionate from carbon monoxide, methanol, and ethene. This research provides insight into the design of novel ligands for palladium catalysis, showcasing their role in synthesizing key intermediates for the production of valuable chemicals (Butler et al., 2004).
Mechanism of Action
Future Directions
The complex is used as a catalyst in various organic synthesis reactions. Its application in synthesizing antiviral compounds is essential for the development of effective treatments . The future directions of this compound could involve further exploration of its catalytic properties and potential applications in the synthesis of other organic compounds .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Methanidylbenzene;palladium(2+);triphenylphosphane;chloride involves the use of a palladium-catalyzed coupling reaction between an aryl halide and an alkyne in the presence of triphenylphosphane and chloride.", "Starting Materials": [ "Bromobenzene", "Phenylacetylene", "Palladium(II) chloride", "Triphenylphosphine", "Sodium carbonate", "Acetone", "Water" ], "Reaction": [ "Step 1: Dissolve 1.0 g of bromobenzene, 1.2 g of phenylacetylene, 0.1 g of triphenylphosphine, and 0.05 g of palladium(II) chloride in 10 mL of acetone.", "Step 2: Add 1.0 g of sodium carbonate to the reaction mixture and stir for 24 hours at room temperature.", "Step 3: Filter the reaction mixture and wash the solid with water.", "Step 4: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 5: Purify the crude product by column chromatography to obtain Methanidylbenzene;palladium(2+);triphenylphosphane;chloride as a yellow solid." ] } | |
22784-59-4 | |
Molecular Formula |
C43H37ClP2Pd |
Molecular Weight |
757.6 g/mol |
IUPAC Name |
methanidylbenzene;palladium(2+);triphenylphosphane;chloride |
InChI |
InChI=1S/2C18H15P.C7H7.ClH.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-5-3-2-4-6-7;;/h2*1-15H;2-6H,1H2;1H;/q;;-1;;+2/p-1 |
InChI Key |
AVPBPSOSZLWRDN-UHFFFAOYSA-M |
SMILES |
[CH2-]C1=CC=CC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Pd+2] |
Canonical SMILES |
[CH2-]C1=CC=CC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Pd+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.